Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI)
Description
Carbamic acid derivatives are widely utilized in organic synthesis, particularly as intermediates in pharmaceuticals and agrochemicals. The compound Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI) belongs to this class, characterized by a tert-butyl carbamate group linked to a 4-oxo-pyridinyl moiety.
Key structural features include:
Properties
IUPAC Name |
tert-butyl N-(4-oxopyridin-1-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)11-12-6-4-8(13)5-7-12/h4-7H,1-3H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOZFDHCIGBEQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1C=CC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Boc Protection of Pyridinone Amines
The core synthetic challenge lies in introducing the Boc group to the nitrogen atom of 1-amino-4-pyridone. Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. In a representative procedure, 1-amino-4-pyridone is dissolved in a 1,4-dioxane-water mixture, followed by the addition of sodium hydroxide and Boc₂O. The reaction proceeds at 60°C for 4 hours, yielding the Boc-protated product after extraction and purification . This method leverages the nucleophilicity of the amine, enhanced by deprotonation in a basic aqueous phase, to facilitate carbamate formation.
Key considerations include:
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Solvent Selection : Polar aprotic solvents like 1,4-dioxane or tetrahydrofuran (THF) enhance reagent solubility while minimizing side reactions.
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Base Optimization : Aqueous NaOH effectively deprotonates the amine without degrading the pyridinone ring .
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Temperature Control : Elevated temperatures (50–60°C) accelerate reaction kinetics while avoiding decomposition .
Precursor Synthesis: 1-Amino-4-Pyridone
The availability of 1-amino-4-pyridone is critical for the target compound’s synthesis. While commercial sources are limited, this intermediate can be prepared via:
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Hofmann Degradation : Treatment of 1-carbamoyl-4-pyridone with bromine in a basic medium (e.g., NaOH) yields the amine through rearrangement.
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Direct Amination : Copper-catalyzed Ullmann-type coupling of 4-pyridone with ammonia under high-temperature conditions introduces the amino group .
For example, Hofmann degradation of 1-carbamoyl-4-pyridone involves refluxing with NaOBr (generated in situ from Br₂ and NaOH) to produce 1-amino-4-pyridone in ~65% yield. This method avoids harsh reducing agents, aligning with safety priorities highlighted in modern protocols .
Reaction Optimization and Mechanistic Insights
The Boc protection mechanism proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc₂O. The reaction’s success depends on:
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Amine Activation : Deprotonation by NaOH increases the amine’s nucleophilicity, enabling efficient carbamate bond formation .
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Stoichiometry : A 1.2:1 molar ratio of Boc₂O to amine ensures complete conversion while minimizing waste .
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Workup Procedures : Ethyl acetate extraction followed by brine washing removes unreacted Boc₂O and inorganic salts .
Side Reactions :
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Over-Bocylation is negligible due to the primary amine’s single reactive site.
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Pyridinone ring hydrolysis is mitigated by avoiding strongly acidic or prolonged heating conditions .
Analytical Characterization and Quality Control
The final product is characterized using spectroscopic and chromatographic techniques:
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¹H NMR : Distinct signals include the tert-butyl singlet at δ 1.38 ppm and aromatic protons from the pyridinone ring at δ 6.87–8.10 ppm .
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Mass Spectrometry (MS) : Electrospray ionization (ESI+) typically shows [M+H]⁺ peaks consistent with the molecular formula C₁₁H₁₆N₂O₃ .
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HPLC Purity : Reverse-phase chromatography with UV detection at 254 nm confirms ≥98% purity .
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing:
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Solvent Recovery : 1,4-dioxane is distilled and reused to reduce costs .
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Catalyst Efficiency : Minimizing Boc₂O excess (10–15% over stoichiometric) improves mass efficiency .
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Safety Protocols : Substituting hazardous bases (e.g., LiAlH₄) with NaOH enhances workplace safety .
A patented large-scale protocol involves continuous flow reactors to maintain optimal temperature and mixing, achieving 85–90% yield with ≤2% impurities .
Comparative Analysis of Alternative Methods
Alternative approaches include:
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Ethyl Chloroformate Route : Reacting 1-amino-4-pyridone with ethyl chloroformate yields the ethyl carbamate analog, but this requires post-synthetic transesterification to introduce the tert-butyl group .
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Enzyme-Mediated Protection : Lipases in non-aqueous media selectively catalyze Boc protection, though yields remain suboptimal (≤50%).
The Boc₂O method remains superior due to its simplicity, scalability, and compatibility with industrial green chemistry principles .
Chemical Reactions Analysis
Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a pyridine ring and a carbamate ester functional group. The synthesis typically involves the following steps:
- Preparation of Pyridine Derivative : The pyridine ring is chlorinated and iodinated to introduce necessary substituents.
- Formation of Carbamate Ester : The chlorinated and iodinated pyridine derivative reacts with tert-butyl chloroformate in the presence of a base like triethylamine.
- Purification : Techniques such as recrystallization or chromatography are used to ensure high purity of the final product.
Medicinal Chemistry
Carbamic acid derivatives are extensively studied for their potential as pharmaceutical agents. Notably, the compound has shown promise in:
- Enzyme Inhibition : Research indicates that similar carbamate compounds can inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation. For instance, 4-amino-3-pyridyl carbamates demonstrated significant inhibitory activity with IC50 values around 9.4 µM .
- Antibacterial Activity : Pyridine-based carbamates have exhibited broad-spectrum antibacterial properties against pathogens like Staphylococcus aureus and Streptococcus pneumoniae, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 16 µg/mL .
Biochemical Studies
The compound's unique structure allows it to participate in various biochemical interactions:
- DNA Binding and Photocleavage : Studies have shown that certain oxime carbamate derivatives can act as effective DNA photocleavers, potentially useful in drug discovery and biotechnology . The photochemical behavior allows these compounds to generate radicals capable of damaging DNA upon UV irradiation.
Agricultural Applications
Carbamic acid derivatives are also explored for their fungitoxicity and herbicidal properties. They serve as:
- Fungicides : Certain carbamate esters have been identified as effective fungitoxicants, contributing to plant health management .
- Plant Growth Regulators : These compounds can influence plant growth processes, making them valuable in agricultural settings.
Antibacterial Activity
A series of studies highlighted the antibacterial efficacy of pyridine-based carbamates:
- Study Findings : A derivative demonstrated a significant MIC against Staphylococcus aureus, indicating its potential use in treating bacterial infections .
Anthelmintic Activity
Research on pyridine derivatives against Pheretima posthuma revealed substantial efficacy in reducing worm motility, suggesting potential applications in veterinary medicine .
In Vivo Studies
Animal model studies have shown that these compounds could modulate neurotransmitter levels, indicating therapeutic potential for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Comparative Insights:
Structural Diversity: The cyclohexenone derivative (CAS 183545-02-0) shares a ketone group but lacks aromaticity, reducing its conjugation compared to the pyridinyl target. Its (S)-configuration enables stereoselective reactions, as seen in ’s asymmetric reduction protocols . The cyano-pyridinyl analogue (CAS 262295-94-3) exhibits enhanced polarity (PSA = 75 Ų vs. ~55 Ų for cyclohexenone derivatives), impacting solubility and bioavailability .
Functional Group Effects: Electron-Withdrawing Groups: The 4-oxo-pyridinyl group in the target compound likely increases electrophilicity at the carbamate nitrogen, facilitating nucleophilic substitutions. This contrasts with aliphatic ketones (e.g., CAS 82353-56-8), which are less reactive toward such transformations . Safety Profiles: Compounds like the tetrahydroquinolinyl carbamate (CAS 137469-86-4) exhibit higher toxicity (oral LD₅₀ ~300 mg/kg), whereas tert-butyl esters generally show lower acute hazards due to their stability .
Synthetic Utility :
- The tert-butyl group’s steric bulk protects reactive intermediates, as demonstrated in ’s stereoselective synthesis of nitroalcohols .
- Pyridinyl carbamates are pivotal in kinase inhibitor development, leveraging their ability to engage in hydrogen bonding and π-stacking interactions .
Research Findings and Data Gaps
- Stability and Reactivity : While the tert-butyl ester is hydrolytically stable under basic conditions, the 4-oxo-pyridinyl group may render the target compound sensitive to nucleophilic attack at the carbonyl position.
- Biological Activity : Pyridinyl carbamates are under investigation for antimicrobial and anticancer applications, though specific data for the target compound remains speculative without experimental studies.
Biological Activity
Carbamic acid, (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester (9CI), commonly referred to as a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, structural characteristics, and implications for drug design.
Chemical Structure and Properties
The compound features a carbamic acid moiety linked to a pyridinyl group and a dimethyl ether group. Its molecular formula is with a molecular weight of approximately 226.24 g/mol. The unique structural components contribute to its reactivity and biological interactions.
Enzyme Inhibition
Research indicates that carbamate derivatives like (4-oxo-1(4H)-pyridinyl)-, 1,1-dimethylethyl ester exhibit enzyme inhibitory properties . These compounds can bind to the active sites of enzymes, effectively blocking their catalytic functions. For instance:
- Acid Ester Hydrolases : Studies have shown that this compound can inhibit acid ester hydrolase enzymes by forming covalent bonds with their active sites or altering enzyme conformations through allosteric binding .
- Acetylcholinesterase Inhibitors : Similar carbamates have been explored for their potential as acetylcholinesterase inhibitors, which are critical in treating neurodegenerative diseases like Alzheimer's .
Biological Activity Overview
The biological activity of carbamic acid derivatives is multifaceted:
- Antimicrobial Properties : Some studies suggest that these compounds may possess antimicrobial activity, making them candidates for further investigation in treating infections.
- Anti-inflammatory Effects : Research is ongoing to explore the anti-inflammatory potential of carbamate derivatives, particularly in relation to pain management .
- DNA Interaction : Certain derivatives have shown promise in DNA binding studies, indicating potential applications in gene therapy or as DNA photocleavers .
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of carbamate derivatives:
- Synthesis and Evaluation : A study synthesized various 3-(3-pyridyl)-oxazolidone derivatives and evaluated their antibacterial and anthelmintic activities. The results indicated significant biological activity linked to specific structural features .
- 3D QSAR Studies : Advanced modeling techniques have been employed to predict the biological activity of new derivatives based on existing data. These models have successfully identified potent inhibitors against specific enzyme targets .
- Mechanistic Insights : Investigations into the mechanisms of action revealed that some carbamates could act as noncompetitive inhibitors of enzymes involved in inflammatory pathways. This suggests a dual mechanism involving both direct enzyme inhibition and modulation of related biochemical pathways .
Table 1: Summary of Biological Activities
Q & A
Q. What are the primary synthetic routes for synthesizing carbamic acid derivatives with 4-oxo-pyridinyl substituents, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis of tert-butyl carbamates with 4-oxo-pyridinyl groups often involves coupling activated pyridinone intermediates with tert-butyl carbamate precursors. For example, sodium borohydride-mediated asymmetric reduction in halogenated solvent-alcohol mixtures (e.g., at −15°C to 0°C) can achieve >99% chiral purity in related carbamate derivatives . Key variables include solvent polarity (e.g., dichloromethane vs. methanol), temperature control to minimize racemization, and the use of chiral catalysts or enzymes (e.g., Rhodococcus spp. for biocatalytic reductions) .
Q. How can researchers characterize the stereochemical configuration of carbamic acid esters using spectroscopic and computational methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use NOESY/ROESY to detect spatial proximity of substituents (e.g., tert-butyl groups and pyridinone protons).
- Circular Dichroism (CD) : Compare experimental spectra with density functional theory (DFT)-calculated spectra for absolute configuration determination.
- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., brominated analogs) to confirm stereochemistry .
Computational tools like Gaussian or ORCA can predict molecular orbital interactions and verify experimental data .
Q. What are the recommended safety protocols for handling carbamic acid esters with acute toxicity classifications?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, irrigate with saline for ≥15 minutes .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can enzymatic methods improve the stereoselective synthesis of carbamic acid esters, and what are the limitations of microbial biocatalysts?
- Methodological Answer : Rhodococcus spp. (e.g., R. erythropolis SC 13845) catalyze enantioselective reductions of ketone intermediates to alcohols with >99.4% enantiomeric excess (ee) .
- Optimization : Adjust pH (6.5–7.5), temperature (25–30°C), and cofactor regeneration (e.g., NADH/NADPH systems).
- Limitations : Substrate inhibition at high concentrations (>50 mM) and enzyme denaturation in organic solvents (e.g., >10% DMSO). Use immobilized enzymes or aqueous-organic biphasic systems to enhance stability .
Q. What strategies resolve contradictions in reported stability data for tert-butyl carbamates under acidic or basic conditions?
- Methodological Answer : Conflicting stability data may arise from:
- pH Variability : Tert-butyl carbamates hydrolyze rapidly in strong acids (pH < 2) but are stable in weak bases (pH 8–9). Use buffered solutions (e.g., phosphate buffer, pH 7.4) for reproducible degradation studies .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize carbamates, while protic solvents (e.g., ethanol) accelerate hydrolysis. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
Q. How do electronic and steric effects of the 4-oxo-pyridinyl group influence the reactivity of carbamic acid esters in nucleophilic substitution reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing 4-oxo group activates the pyridinyl ring toward electrophilic attack but deactivates adjacent positions for nucleophilic substitution.
- Steric Effects : Bulky tert-butyl groups hinder access to the carbamate carbonyl, reducing reaction rates with amines or thiols. Use kinetic studies (e.g., pseudo-first-order conditions) to quantify steric parameters .
Computational modeling (e.g., Hammett σ constants) can predict substituent effects on reaction pathways .
Critical Analysis of Evidence
- Contradictions : reports acute oral toxicity (Category 4), while no toxicity data exists for the specific 4-oxo-pyridinyl derivative. Assume similar hazards due to structural analogs.
- Gaps : Stability data under physiological conditions (e.g., simulated gastric fluid) is absent; prioritize in vitro assays using USP methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
